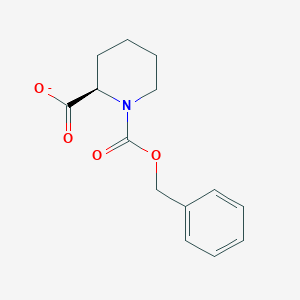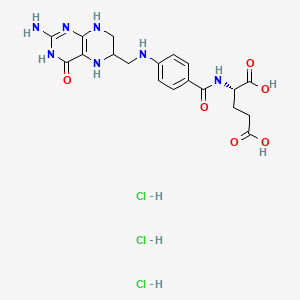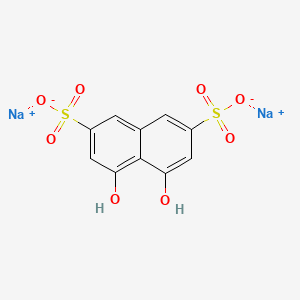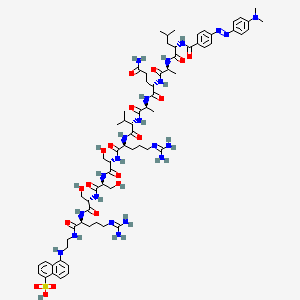
(R)-1-N-Cbz-pipecolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-N-Cbz-pipecolinic acid, also known as ®-1-N-carbobenzyloxy-pipecolinic acid, is a chiral derivative of pipecolinic acid. It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom of the pipecolinic acid. This compound is of significant interest in organic synthesis and medicinal chemistry due to its role as an intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-N-Cbz-pipecolinic acid typically involves the protection of the nitrogen atom in ®-pipecolinic acid with a benzyl carbamate group. One common method includes the reaction of ®-pipecolinic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: On an industrial scale, the production of ®-1-N-Cbz-pipecolinic acid follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: ®-1-N-Cbz-pipecolinic acid undergoes various chemical reactions, including:
Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield ®-pipecolinic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: ®-pipecolinic acid.
Reduction: ®-1-N-Cbz-pipecolinol.
Substitution: Derivatives with different functional groups replacing the Cbz group.
Applications De Recherche Scientifique
®-1-N-Cbz-pipecolinic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of peptides and peptidomimetics.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-1-N-Cbz-pipecolinic acid is primarily related to its role as a synthetic intermediate. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved depend on the nature of the final bioactive molecule synthesized from this compound.
Comparaison Avec Des Composés Similaires
(S)-1-N-Cbz-pipecolinic acid: The enantiomer of ®-1-N-Cbz-pipecolinic acid, differing in the spatial arrangement of atoms.
N-Boc-pipecolinic acid: Another protected form of pipecolinic acid with a tert-butoxycarbonyl (Boc) group instead of a Cbz group.
N-Fmoc-pipecolinic acid: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness: ®-1-N-Cbz-pipecolinic acid is unique due to its specific chiral configuration and the presence of the Cbz protecting group, which offers distinct reactivity and stability compared to other protected pipecolinic acids. This makes it particularly valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
Propriétés
Formule moléculaire |
C14H16NO4- |
|---|---|
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
(2R)-1-phenylmethoxycarbonylpiperidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/p-1/t12-/m1/s1 |
Clé InChI |
ZSAIHAKADPJIGN-GFCCVEGCSA-M |
SMILES isomérique |
C1CCN([C@H](C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1CCN(C(C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![sodium;2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B12367265.png)

![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)

![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)


